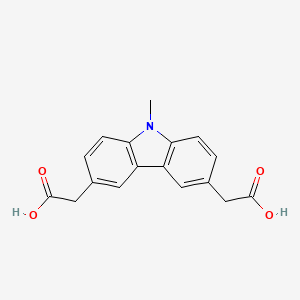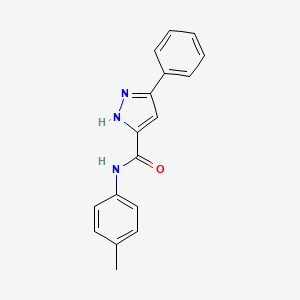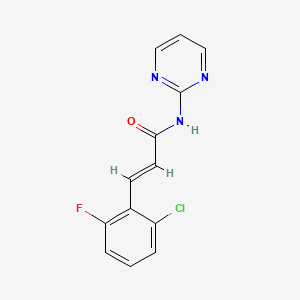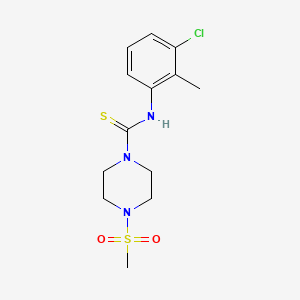
N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide, also known as FN1, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in various fields. FN1 is a small molecule that has been synthesized using various methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs leads to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, leading to cell cycle arrest and apoptosis. In inflammation, N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects
N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In inflammation, N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In infectious diseases, N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide has been shown to have antibacterial and antifungal effects, leading to the inhibition of bacterial and fungal growth.
実験室実験の利点と制限
N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide has various advantages and limitations for lab experiments. One advantage is that it is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular signaling pathways. Another advantage is that it has been shown to have low toxicity in vitro, making it a safe compound to use in lab experiments. One limitation is that it has poor solubility in aqueous solutions, making it difficult to work with in certain assays. Another limitation is that it has not been extensively studied in vivo, making it difficult to extrapolate its effects to animal models.
将来の方向性
There are several future directions for research on N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide. One direction is to further investigate its mechanism of action in cancer cells and identify specific targets for its activity. Another direction is to explore its potential as an anti-inflammatory agent in various disease models. Additionally, further research is needed to determine its efficacy as an antibacterial and antifungal agent. Finally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide in vivo, to determine its potential as a therapeutic agent in humans.
Conclusion
In conclusion, N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide has been synthesized using various methods, and its mechanism of action has been studied in detail. N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide has been shown to have potential applications in cancer research, inflammation, and infectious diseases. Further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
合成法
N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide can be synthesized using various methods, including the reaction of 2-fluoro-5-methylphenylamine with 4-nitrobenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 2-fluoro-5-methylphenylamine with 4-nitrobenzenesulfonyl fluoride in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or ethyl acetate. After the reaction is complete, the product is purified using column chromatography or recrystallization.
科学的研究の応用
N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide has been studied for its potential applications in various fields, including cancer research, inflammation, and infectious diseases. In cancer research, N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation is a key factor in the development of various diseases, and N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In infectious diseases, N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide has been studied for its potential as an antibacterial and antifungal agent.
特性
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O4S/c1-9-2-7-12(14)13(8-9)15-21(19,20)11-5-3-10(4-6-11)16(17)18/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYWEFMQSZTRCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B5846446.png)

![3-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-3-yl]pyridine](/img/structure/B5846459.png)


![ethyl (5-cyano-3,3,7-trimethyl-8-thioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridin-6-yl)imidoformate](/img/structure/B5846498.png)




![methyl 2-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B5846541.png)
![ethyl 4-({[(phenylacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5846547.png)
![1-[(5-bromo-2-furyl)methyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5846551.png)